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Compound of Interest

Compound Name: 3,4,5-Trichlorophenylboronic acid

Cat. No.: B151388 Get Quote

For immediate release:

This technical guide provides a detailed overview of the spectroscopic properties of 3,4,5-
Trichlorophenylboronic acid, a valuable building block in organic synthesis, particularly for

Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists,

and professionals in the fields of drug development and materials science who utilize

substituted phenylboronic acids.

It is important to note that while this guide aims to be a comprehensive resource, experimental

spectroscopic data for 3,4,5-Trichlorophenylboronic acid is not readily available in published

literature or spectral databases. Therefore, the nuclear magnetic resonance (NMR) and

infrared (IR) data presented herein are predicted values based on the analysis of structurally

similar compounds and established spectroscopic principles. These predictions offer a reliable

estimation for the characterization of this compound.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data

for 3,4,5-Trichlorophenylboronic acid.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~8.0 - 8.2 Singlet 2H Ar-H

~5.0 - 6.0 Broad Singlet 2H B(OH )₂

Note: The chemical shift of the B(OH)₂ protons can vary significantly depending on the solvent,

concentration, and water content. Exchange with residual water in the solvent can lead to a

broad signal or even its disappearance.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~138-140 C-B

~135-137 C-Cl

~130-132 Ar-CH

~130-132 C-Cl

Note: The carbon atom attached to the boron (C-B) is expected to be a broad signal due to

quadrupolar relaxation of the boron nucleus. Its detection might be challenging.

Table 3: Predicted FT-IR Data (ATR)
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Wavenumber (cm⁻¹) Intensity Assignment

3500 - 3200 Broad, Medium
O-H stretch (hydrogen-

bonded)

~3080 Weak Ar C-H stretch

~1600, ~1470, ~1400 Medium to Weak C=C aromatic ring stretches

~1350 Strong B-O stretch

~1100 - 1000 Medium C-Cl stretch

~880 - 800 Strong Ar C-H out-of-plane bend

~700 Medium O-B-O bend

Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of arylboronic

acids, adapted for 3,4,5-Trichlorophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 3,4,5-Trichlorophenylboronic acid to confirm

its chemical structure.

Materials:

3,4,5-Trichlorophenylboronic acid

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

NMR tube (5 mm)

NMR spectrometer (e.g., 500 MHz)

Procedure:

Sample Preparation:
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Accurately weigh approximately 5-10 mg of 3,4,5-Trichlorophenylboronic acid.

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if

necessary.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal resolution.

Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second

relaxation delay, 16-32 scans).

Process the spectrum by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the signals and determine the chemical shifts and multiplicities.

¹³C NMR Acquisition:

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5

seconds) may be necessary due to the lower natural abundance and longer relaxation

times of ¹³C.

Process the spectrum similarly to the ¹H spectrum.
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Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an infrared spectrum of 3,4,5-Trichlorophenylboronic acid to identify its

functional groups.

Materials:

3,4,5-Trichlorophenylboronic acid

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Solvent for cleaning (e.g., isopropanol)

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean and dry.

Record a background spectrum of the empty ATR stage. This will be subtracted from the

sample spectrum.

Sample Analysis:

Place a small amount of the solid 3,4,5-Trichlorophenylboronic acid powder onto the

ATR crystal.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.

Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

The typical spectral range is 4000-400 cm⁻¹.

Data Processing:
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The software will automatically perform a background subtraction.

Process the spectrum to identify the wavenumbers of the major absorption bands.

Correlate the observed bands with the characteristic vibrational frequencies of the

functional groups present in the molecule.

Cleaning:

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft

tissue.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of 3,4,5-
Trichlorophenylboronic acid.
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Caption: Experimental workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 3,4,5-Trichlorophenylboronic
Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151388#spectroscopic-data-for-3-4-5-
trichlorophenylboronic-acid-nmr-ir]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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